molecular formula C14H19NO4 B14313603 Diethyl 5-propylpyridine-2,3-dicarboxylate CAS No. 110238-96-5

Diethyl 5-propylpyridine-2,3-dicarboxylate

Cat. No.: B14313603
CAS No.: 110238-96-5
M. Wt: 265.30 g/mol
InChI Key: HXIKIUMJSDTHDB-UHFFFAOYSA-N
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Description

Diethyl 5-propylpyridine-2,3-dicarboxylate is an organic compound with the molecular formula C14H19NO4. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-propylpyridine-2,3-dicarboxylate typically involves the esterification of 5-propylpyridine-2,3-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-propylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-propylpyridine-2,3-dicarboxylic acid.

    Reduction: Formation of diethyl 5-propylpyridine-2,3-dicarbinol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-propylpyridine-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 5-propylpyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-ethylpyridine-2,3-dicarboxylate: Similar structure with an ethyl group instead of a propyl group.

    Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Contains methyl groups at different positions on the pyridine ring.

Uniqueness

Diethyl 5-propylpyridine-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

110238-96-5

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

diethyl 5-propylpyridine-2,3-dicarboxylate

InChI

InChI=1S/C14H19NO4/c1-4-7-10-8-11(13(16)18-5-2)12(15-9-10)14(17)19-6-3/h8-9H,4-7H2,1-3H3

InChI Key

HXIKIUMJSDTHDB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(N=C1)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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